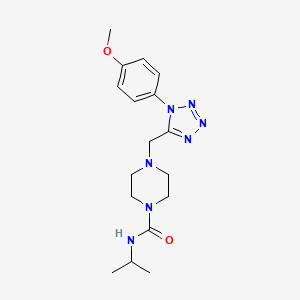

N-isopropyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Description

N-Isopropyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine core substituted with a tetrazole ring and an isopropyl carboxamide group. The tetrazole moiety is further functionalized with a 4-methoxyphenyl group, which contributes to its electronic and steric properties.

Properties

IUPAC Name |

4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-N-propan-2-ylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N7O2/c1-13(2)18-17(25)23-10-8-22(9-11-23)12-16-19-20-21-24(16)14-4-6-15(26-3)7-5-14/h4-7,13H,8-12H2,1-3H3,(H,18,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZRGEIHWYTWRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-isopropyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article examines the biological activity of this compound, synthesizing findings from various studies.

Structure and Synthesis

The compound features a piperazine core, which is known for its versatility in medicinal chemistry. The incorporation of a tetrazole moiety and a methoxyphenyl group enhances its biological profile. Recent studies have focused on the synthesis of tetrazole derivatives, highlighting efficient methods such as one-pot multi-component reactions that yield high purity and yield of the target compounds .

Antimicrobial Activity

Research indicates that tetrazole-based compounds exhibit significant antimicrobial properties. For instance, similar tetrazole derivatives have shown minimal inhibitory concentration (MIC) values ranging from 0.8 to 3.2 μg/mL against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like Ciprofloxacin . The mechanism of action is believed to involve the inhibition of bacterial topoisomerases, which are crucial for DNA replication and transcription .

Table 1: Antimicrobial Efficacy of Related Tetrazole Compounds

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound 1 | 0.8 | Staphylococcus aureus |

| Compound 2 | 2.0 | Escherichia coli |

| Compound 3 | 3.2 | Klebsiella pneumoniae |

Anticancer Activity

The piperazine scaffold has been recognized for its anticancer properties. Studies on related compounds have demonstrated their ability to induce necroptosis in cancer cells, suggesting a potential mechanism for tumor suppression . The binding affinity to aminergic receptors also indicates possible pathways for modulating cancer cell proliferation.

Case Study: LQFM018

A related compound, LQFM018, was investigated for its antiproliferative effects on K562 leukemic cells. It was found to trigger cell death through specific pathways involving receptor binding, further emphasizing the potential of piperazine derivatives in cancer therapy .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes such as CSNK2A1. These studies reveal that the compound exhibits favorable binding energies, indicating strong interactions that could translate into biological efficacy .

Table 2: Molecular Docking Results

| Compound | Binding Energy (kcal/mol) | Target Enzyme |

|---|---|---|

| N-isopropyl derivative | -6.8687 | CSNK2A1 |

| Reference ligand | -6.4434 | CSNK2A1 |

Scientific Research Applications

Anticancer Properties

N-isopropyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide has shown promising anticancer activity. In vitro studies using the MTT assay demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

- A431 (epidermoid carcinoma) : IC50 = 44.77 µg/mL

- HCT116 (colon cancer) : IC50 = 201.45 µg/mL

- BJ-1 (normal skin fibroblast) : IC50 = 92.05 µg/mL

These results suggest a selective cytotoxicity profile, indicating its potential as a therapeutic agent against specific cancer types while sparing normal cells .

Anticonvulsant Activity

The compound's structural features may also contribute to anticonvulsant properties. Research into related tetrazole derivatives has indicated that modifications in the tetrazole ring can enhance anticonvulsant efficacy . Although specific data on this compound's anticonvulsant activity is limited, its structural analogs have shown significant promise in seizure models.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the therapeutic potential of this compound. Key factors influencing its biological activity include:

- Substituents on the phenyl ring : Electron-donating groups like methoxy enhance activity.

- Tetrazole moiety : Essential for anticancer and anticonvulsant properties.

This knowledge can guide future modifications to improve efficacy and reduce toxicity.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of synthesized tetrazole derivatives similar to this compound against multiple cancer cell lines. The results indicated that derivatives with methoxy substitutions showed enhanced cytotoxicity compared to those without such modifications, reinforcing the importance of structural optimization in drug design .

Case Study 2: Multicomponent Reaction Synthesis

Another research project focused on developing a one-pot synthesis method for tetrazole derivatives, including N-isopropyl derivatives. This method demonstrated high yields under environmentally friendly conditions, paving the way for scalable production of therapeutically relevant compounds .

Comparison with Similar Compounds

1-{[1-(4-Methoxyphenyl)-1H-Tetrazol-5-yl]Methyl}-4-(Methylsulfonyl)Piperazine ()

- Key Differences : Replaces the isopropyl carboxamide with a methylsulfonyl group.

- Molecular weight: 352.413 g/mol .

Losartan ()

- Structure : Contains a biphenyl-tetrazole system and a chlorinated imidazole.

- Comparison : The 4-methoxyphenyl group in the target compound may reduce steric hindrance compared to losartan’s biphenyl system, possibly altering receptor affinity .

Piperazine Carboxamide Analogs

N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide ()

- Structure : Features a 4-chlorophenyl carboxamide and ethyl-piperazine.

- Comparison : The chlorophenyl group increases lipophilicity (higher logP) versus the methoxyphenyl group, which may enhance membrane permeability but reduce aqueous solubility. The piperazine adopts a chair conformation, similar to the target compound .

(S)-4-(4-Fluorophenyl)-N-(5-Methyl-8-(4-Methylpiperazin-1-yl)-1,2,3,4-Tetrahydronaphthalen-2-yl)Piperazine-1-Carboxamide ()

- Structure : Incorporates a tetrahydronaphthalene ring and fluorophenyl group.

- Impact : The extended aromatic system may improve binding to hydrophobic pockets in targets but increases molecular weight (504.25 g/mol) compared to the target compound .

Hybrid Motifs with Nitroimidazole and Triazole Groups ()

- Example : 1-(N1-Benzyl-2-Methyl-4-Nitro-Imidazole-5-yl)-4-((N1-(2-Nitrobenzyl)-1H-1,2,3-Triazol-4-yl)Methyl)Piperazine.

- The triazole may enhance hydrogen-bonding capacity versus tetrazole .

Structural and Functional Data Table

*Calculated based on molecular formula (C₁₉H₂₇N₇O₂).

Pharmacological and Chemical Implications

- Tetrazole Role : The tetrazole group mimics carboxylate in bioisosteric replacements, enhancing bioavailability and target engagement (as seen in angiotensin II antagonists) .

- Methoxy vs. Chloro Substituents : Methoxy groups improve solubility but may reduce receptor affinity compared to chloro substituents, as observed in .

Q & A

Q. What are the key synthetic routes for synthesizing N-isopropyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide?

The compound is synthesized via multi-step reactions, typically involving:

- Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions.

- Step 2 : Alkylation of the tetrazole moiety with a piperazine derivative (e.g., using chloroacetyl chloride or bromoalkyl reagents).

- Step 3 : Carboxamide introduction via reaction with isopropyl isocyanate or carbodiimide-mediated coupling. Critical parameters include temperature (40–80°C), solvent choice (e.g., DMF or THF), and pH control to avoid side reactions .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly the tetrazole (δ 8.5–9.5 ppm) and piperazine (δ 2.5–3.5 ppm) signals.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z 430.2).

- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm carbonyl groups (amide and carboxamide) .

Q. Which functional groups dominate the compound’s reactivity?

The tetrazole ring (electron-deficient) and piperazine moiety (basic, nucleophilic) are key.

- Tetrazole : Participates in electrophilic substitution or metal-catalyzed cross-coupling.

- Piperazine : Reacts with electrophiles (e.g., acyl chlorides) at the secondary amine. Steric hindrance from the isopropyl group may slow reactions at the carboxamide site .

Advanced Research Questions

Q. How can reaction yields be optimized for the alkylation step in synthesis?

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Temperature Gradients : Perform reactions under reflux (80°C) for faster kinetics but monitor for decomposition via TLC .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Comparative Assays : Replicate studies using standardized cell lines (e.g., HEK293 or HepG2) and control compounds.

- Structural Analog Analysis : Test derivatives with modified substituents (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to isolate pharmacophoric groups .

Q. What computational methods predict target binding affinity for this compound?

- Molecular Docking : Use AutoDock Vina to simulate binding to kinases or GPCRs, focusing on hydrogen bonds with the tetrazole and piperazine.

- QSAR Modeling : Train models on analogs with known IC₅₀ values to correlate substituent effects with activity .

Methodological Challenges

Q. How to troubleshoot low purity during final purification?

- Column Chromatography : Use gradient elution (hexane:EtOAc 3:1 to 1:2) to separate polar byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high recovery of crystalline product .

Q. What strategies validate the compound’s stability under physiological conditions?

- Stress Testing : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Light Sensitivity : Expose to UV (254 nm) and analyze photodegradants using LC-MS .

Advanced Experimental Design

Q. How to design SAR studies for improving metabolic stability?

- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy to reduce CYP450-mediated oxidation.

- Deuterium Labeling : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to prolong half-life .

Q. What in vitro assays elucidate the compound’s mechanism of action?

- Kinase Profiling : Screen against a panel of 50+ kinases using ATP-Glo assays.

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .

Data Interpretation

Q. How to interpret conflicting solubility data in different solvent systems?

- Hansen Solubility Parameters : Calculate HSPs to identify solvents with similar polarity/hydrogen-bonding capacity.

- Co-solvency Approach : Blend DMSO with PEG-400 to enhance aqueous solubility for in vivo studies .

Q. What statistical methods address variability in biological replicate experiments?

- ANOVA with Tukey’s Post Hoc Test : Identify significant differences across treatment groups.

- Grubbs’ Test : Remove outliers in dose-response datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.